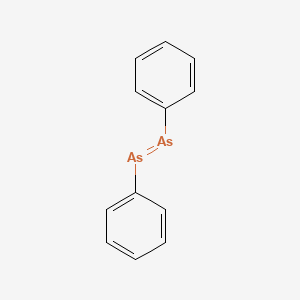

Arsenobenzene

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

4519-32-8 |

|---|---|

Fórmula molecular |

C12H10As2 |

Peso molecular |

304.05 g/mol |

Nombre IUPAC |

phenyl(phenylarsanylidene)arsane |

InChI |

InChI=1S/C12H10As2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H |

Clave InChI |

AWYSLGMLVOSVIS-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)[As]=[As]C2=CC=CC=C2 |

Origen del producto |

United States |

Foundational & Exploratory

The Genesis of Chemotherapy: A Technical History of Arsenobenzene and the Discovery of Salvarsan

A Whitepaper for Drug Development Professionals, Researchers, and Scientists

Introduction

The development of Salvarsan at the beginning of the 20th century represents a seminal moment in the history of medicine and the dawn of modern chemotherapy. This document provides a detailed technical account of the historical context, scientific rationale, and experimental methodologies that led to the discovery of arsenobenzene-based therapeutics. Spearheaded by Paul Ehrlich, this monumental effort laid the foundational principles of targeted drug discovery, seeking a "Magica Pilula" or "magic bullet" that could selectively eliminate a pathogen without harming the host. This guide delves into the chemical synthesis, preclinical evaluation, and early clinical application of Salvarsan, offering a comprehensive resource for professionals in drug development and infectious disease research.

Conceptual Framework: The "Magic Bullet"

Paul Ehrlich's pioneering work was rooted in his extensive research on the selective staining of tissues and microorganisms with synthetic dyes.[1][2] He theorized that the chemical structures responsible for selective binding to microbial cells could be coupled with toxic moieties to create targeted therapeutic agents.[2] This principle of selective toxicity formed the intellectual bedrock for his systematic search for a cure for syphilis, a devastating infectious disease caused by the spirochete Treponema pallidum.[2][3]

Ehrlich's research workflow was a departure from the serendipitous discoveries of the past, establishing a new paradigm of rational, systematic drug discovery. The core tenets of his approach included:

-

Structure-Activity Relationship (SAR): The systematic modification of a lead compound's chemical structure to optimize its therapeutic properties and minimize toxicity.

-

Systematic Screening: The methodical testing of a large library of synthesized compounds in relevant biological models.[3]

-

Chemotherapeutic Index: The quantitative relationship between a drug's efficacy and its toxicity, a concept that remains central to drug development today.

The logical progression of Ehrlich's research, from initial concept to the final product, is illustrated in the workflow diagram below.

References

The Genesis of Chemotherapy: A Technical Guide to Paul Ehrlich's Synthesis of Arsenobenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal work of Paul Ehrlich in the synthesis of arsenobenzene derivatives, a landmark achievement that laid the foundation for modern chemotherapy. This document provides a detailed overview of the chemical synthesis, experimental protocols, and the logical framework behind the development of Salvarsan and its successor, Neosalvarsan.

Introduction: The Quest for the "Magic Bullet"

At the turn of the 20th century, the medical world was grappling with infectious diseases with limited and often highly toxic treatments. Paul Ehrlich, a German physician and scientist, conceptualized the idea of a "magic bullet" (magische Kugel) – a compound that could selectively target and destroy pathogenic organisms without harming the host.[1] This revolutionary concept drove his systematic research into the therapeutic potential of synthetic chemicals, leading him to the field of organoarsenic compounds.

Ehrlich's work began with the investigation of existing dyes and their selective staining properties on microorganisms.[1] His research evolved to focus on arsenic-containing compounds, starting with the then-available drug Atoxyl (p-aminophenylarsonic acid). While Atoxyl showed some efficacy against trypanosomes, its high toxicity limited its therapeutic use.[1] This led Ehrlich and his team, notably the chemist Alfred Bertheim and the bacteriologist Sahachiro Hata, to synthesize and screen hundreds of arsenic derivatives in a quest for a safer and more effective agent.[2] This systematic approach, a cornerstone of modern drug discovery, culminated in the synthesis of compound 606, Arsphenamine (B1667614), which would become known to the world as Salvarsan.[2]

The Synthesis of this compound Derivatives

The synthesis of Salvarsan was a complex, multi-step process that required meticulous execution to ensure both yield and safety. The industrial production was undertaken by Hoechst AG, and by late 1910, they were producing 12,000-14,000 ampoules daily.[1] The overall yield of this intricate process was just under 16%.[1]

Synthesis of the Precursor: 3-Amino-4-hydroxyphenylarsonic Acid

The journey to Salvarsan began with the synthesis of its key precursor, 3-amino-4-hydroxyphenylarsonic acid. This was achieved through the reduction of 3-nitro-4-hydroxyphenylarsonic acid.

Experimental Protocol: Synthesis of 3-Amino-4-hydroxyphenylarsonic Acid [3]

-

Reaction Setup: A solution of 31.6 grams of 3-nitro-4-hydroxyphenylarsonic acid in 600 ml of methanol (B129727) is prepared in a suitable reaction vessel.

-

Reduction: To this solution, 840 grams of 4% sodium amalgam is added. The mixture is then heated to reflux on a water bath. The reaction is allowed to proceed until the evolution of gas ceases, indicating the completion of the reduction.

-

Isolation: Following the reduction, the methanol is removed from the reaction mixture by distillation. The resulting residue is then treated with 120 ml of water. The mercury from the amalgam is carefully separated. To the aqueous phase, 150 ml of concentrated hydrochloric acid is added.

-

Purification: The mixture is allowed to stand for a day, after which it is filtered. The filtrate is then treated with activated carbon to remove impurities. The pH of the solution is carefully adjusted using a 0.1 N sodium hydroxide (B78521) solution until it is just alkaline to Congo red but remains acidic to litmus (B1172312) paper.

-

Precipitation: To complete the precipitation of the product, 25 ml of acetic acid is added.

-

Final Product: The resulting precipitate of 3-amino-4-hydroxyphenylarsonic acid is collected by filtration after cooling. The product is washed with water until it is free of chloride ions and then dried. This method typically yields around 87% of the desired product.[3]

Final Step: Reduction to Arsphenamine (Salvarsan)

The final and most critical step in the synthesis of Salvarsan involves the reduction of the arsonic acid group in 3-amino-4-hydroxyphenylarsonic acid to the arseno (-As=As-) linkage, which was initially believed to be a simple double bond but is now understood to be a mixture of cyclic polyarsines.[2] Historically, sodium dithionite (B78146) was employed as the reducing agent for this transformation.

The Advent of Neosalvarsan

Despite its groundbreaking efficacy, Salvarsan had its drawbacks. It was difficult to dissolve and its administration was complex, contributing to a risk of side effects.[2] In 1912, Ehrlich's laboratory introduced an improved derivative, Neosalvarsan (compound 914).[1] Neosalvarsan was synthesized from Salvarsan and was found to be more soluble in water and less toxic, which simplified its administration and improved its safety profile.[4][5]

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for Salvarsan and its precursor. It is important to note that precise historical data, particularly regarding toxicity and therapeutic index according to modern standards, is limited.

| Parameter | Value | Reference |

| Precursor Synthesis | ||

| Starting Material | 3-nitro-4-hydroxyphenylarsonic acid | [3] |

| Reducing Agent | 4% Sodium Amalgam in Methanol | [3] |

| Product | 3-Amino-4-hydroxyphenylarsonic acid | [3] |

| Yield | ~87% | [3] |

| Final Product Synthesis | ||

| Starting Material | 3-Amino-4-hydroxyphenylarsonic acid | [1] |

| Reducing Agent | Sodium Dithionite (Historically) | |

| Product | Arsphenamine Dihydrochloride (B599025) (Salvarsan) | [2] |

| Overall Industrial Yield | < 16% | [1] |

| Physical Properties | ||

| Appearance | Yellow, crystalline, hygroscopic powder | [2] |

| Stability | Highly unstable in air, requires inert atmosphere | [2] |

| Administration | ||

| Typical Human Dose | 0.4 g (as HCl salt) | |

| Production | ||

| Manufacturer | Hoechst AG | [1] |

| Production Rate (Nov 1910) | 12,000-14,000 ampoules/day | [1] |

| Doses Administered (by end 1910) | ~65,000 doses to >20,000 patients | [1] |

Table 1: Synthesis and Properties of Salvarsan (Arsphenamine)

| Parameter | Salvarsan (Arsphenamine) | Neosalvarsan | Reference |

| Compound Number | 606 | 914 | [1] |

| Relative Toxicity | Higher | Lower | [4][5] |

| Solubility in Water | Poor, required complex preparation for injection | More soluble, easier to prepare for injection | [4][5] |

| Efficacy | Highly effective against Treponema pallidum | Slightly less effective than Salvarsan, but safer | [2] |

| LD50 (Mice) | Specific historical data not readily available in searched literature. | Specific historical data not readily available in searched literature. | |

| LD50 (Rabbits) | Specific historical data not readily available in searched literature. | Specific historical data not readily available in searched literature. | |

| Therapeutic Index | Specific historical data not readily available in searched literature. | Specific historical data not readily available in searched literature. |

Table 2: Comparative Data of Salvarsan and Neosalvarsan

Visualizing the Synthesis and Concepts

The following diagrams, created using the DOT language, illustrate the key chemical transformations and the conceptual workflow of Ehrlich's research.

Caption: Synthetic pathway of Salvarsan from its nitro precursor.

References

The Dawn of Chemotherapy: An In-depth Technical Guide to the Early Antimicrobial Studies of Arsenobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the foundational studies on the antimicrobial mechanism of arsenobenzene, famously known as Salvarsan or Compound 606. Spearheaded by Paul Ehrlich and his team at the turn of the 20th century, this pioneering work in chemotherapy laid the groundwork for modern antimicrobial drug development. This document delves into the original experimental methodologies, presents the quantitative data from these early investigations, and visualizes the logical and procedural workflows that led to the first "magic bullet."

Introduction: The Quest for a "Magic Bullet"

In the early 1900s, the treatment options for infectious diseases were limited and often highly toxic. Paul Ehrlich, a German physician and scientist, conceptualized the idea of a "magic bullet" (magische Kugel)—a compound that could selectively target and destroy pathogenic microbes without harming the host.[1] This revolutionary concept guided his systematic search for such an agent, culminating in the discovery of the anti-syphilitic properties of this compound.

Ehrlich's research was a departure from the then-prevalent use of general antiseptics. His approach was rooted in the principles of selective chemical affinity, where specific dyes were observed to stain certain tissues and cells. He hypothesized that chemicals could be synthesized to exhibit a similar selective affinity for microbial cells. This led to the systematic synthesis and screening of hundreds of organoarsenic compounds, a journey that ultimately identified Compound 606 as a potent therapeutic agent against Treponema pallidum, the causative agent of syphilis.

Early Postulated Mechanism of Action

While the precise molecular mechanisms were not fully elucidated in the early 20th century, Ehrlich's work laid the conceptual foundation for understanding the action of this compound. The prevailing hypothesis was that these arsenic compounds possessed a high affinity for certain chemical groups within the microbial cells that were absent or less accessible in the host's cells.

It was later theorized that the trivalent arsenic in this compound derivatives is the active form, which reacts with sulfhydryl (-SH) groups present in essential microbial enzymes. This interaction was believed to disrupt vital metabolic processes, leading to the death of the microorganism. The selective toxicity was attributed to the differential importance and accessibility of these sulfhydryl-containing enzymes in the pathogen compared to the host.

Below is a conceptual diagram illustrating this early hypothesis of the antimicrobial action of this compound.

Caption: Early conceptual pathway of this compound's selective toxicity.

Experimental Protocols

The groundbreaking work of Ehrlich and his collaborator Sahachiro Hata was detailed in their 1910 monograph, "Die Experimentelle Chemotherapie der Spirillosen" (The Experimental Chemotherapy of Spirilloses). The methodologies described therein, while rudimentary by modern standards, were systematic and laid the foundation for preclinical drug evaluation.

Animal Models of Infection

To test the efficacy of the arsenical compounds, Ehrlich and Hata utilized various animal models that mimicked human infections.

-

Rabbit Model of Syphilis: This was the primary model for evaluating anti-syphilitic agents. Rabbits were infected intratesticularly with Treponema pallidum. The development of a primary chancre and subsequent systemic infection provided a means to assess the therapeutic efficacy of the tested compounds.

-

Mouse Model of Relapsing Fever: Mice were infected with Spirochaeta recurrentis to induce a relapsing fever-like illness. The presence of spirochetes in the blood was monitored to determine the effectiveness of the treatment.

-

Chicken Model of Spirillosis: Chickens were infected with Spirochaeta gallinarum, the causative agent of fowl spirillosis. This model was used to evaluate the broader antimicrobial spectrum of the arsenicals.

The general workflow for these animal studies is depicted in the following diagram.

Caption: Workflow of in vivo efficacy studies in animal models.

Compound Preparation and Administration

The this compound compounds, including Salvarsan, were synthesized as salts. For administration, they had to be carefully prepared to ensure solubility and minimize toxicity.

-

Dissolution: The powdered this compound compound was dissolved in sterile water or saline.

-

Neutralization: The resulting acidic solution was neutralized with a sterile sodium hydroxide (B78521) solution. This step was critical, as an improperly neutralized solution could cause severe local reactions and increased toxicity.

-

Administration: The neutralized solution was administered to the animals, typically via subcutaneous or intravenous injection. The dose was carefully calculated based on the body weight of the animal.

Assessment of Efficacy and Toxicity

The effectiveness of the compounds was determined by a combination of clinical observation and microscopic examination.

-

Therapeutic Efficacy: In the rabbit syphilis model, the healing of the primary chancre and the absence of relapse were key indicators of a cure. In the mouse and chicken models, the disappearance of spirochetes from the blood, as observed by microscopy, was the primary measure of efficacy.

-

Toxicity: The toxicity of the compounds was assessed by observing the general health of the animals post-treatment, including signs of distress, weight loss, and mortality. The maximum tolerated dose was determined for each compound.

Quantitative Data from Early Studies

The systematic screening approach of Ehrlich's team generated a substantial amount of quantitative data, which was crucial for identifying the most promising compounds. The following tables summarize some of the key findings from their early publications.

Table 1: Efficacy of this compound (Compound 606) in Rabbit Syphilis

| Dose (g/kg body weight) | Route of Administration | Number of Rabbits Treated | Outcome |

| 0.01 | Intravenous | 10 | Healing of chancre, no relapse |

| 0.005 | Intravenous | 8 | Healing of chancre, some cases of relapse |

| 0.02 | Subcutaneous | 12 | Healing of chancre, local irritation at injection site |

Table 2: Comparative Efficacy of Different Arsenical Compounds in Mouse Relapsing Fever

| Compound | Minimum Curative Dose (g/kg body weight) | Maximum Tolerated Dose (g/kg body weight) | Therapeutic Index |

| Atoxyl | 0.01 | 0.05 | 5 |

| Arsacetin | 0.005 | 0.1 | 20 |

| Arsenophenylglycin | 0.002 | 0.08 | 40 |

| Salvarsan (606) | 0.001 | 0.1 | 100 |

Table 3: Toxicity Profile of Salvarsan in Different Animal Species

| Animal Species | Route of Administration | Maximum Tolerated Dose (g/kg body weight) |

| Mouse | Subcutaneous | 0.15 |

| Rat | Subcutaneous | 0.1 |

| Rabbit | Intravenous | 0.015 |

| Dog | Intravenous | 0.01 |

Logical Framework of the Research Program

The success of Ehrlich's research was not merely serendipitous but was the result of a well-defined logical framework that guided the discovery and development process. This framework can be visualized as a cyclical process of synthesis, screening, and optimization.

Caption: The iterative research cycle leading to the discovery of Salvarsan.

Conclusion

The early studies on the antimicrobial mechanism of this compound, led by Paul Ehrlich, represent a landmark in the history of medicine. They not only provided the first effective treatment for syphilis but also established the foundational principles of chemotherapy. The systematic approach of chemical synthesis, biological screening in animal models, and the concept of a therapeutic index became the blueprint for antimicrobial drug discovery for decades to come.

While the understanding of the precise molecular targets of Salvarsan has evolved, the core principle of selective toxicity remains the cornerstone of modern antimicrobial therapy. This technical guide serves as a testament to the enduring legacy of this pioneering research and its profound impact on the fields of medicine and drug development.

References

Introduction: The Challenge of the As=As Double Bond

An in-depth technical guide or whitepaper on the core.## Theoretical Calculations on the Stability of Arsenobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational approaches used to investigate the stability of this compound and its derivatives. Historically, the existence of a stable arsenic-arsenic double bond (As=As) was considered unlikely. However, the synthesis of sterically protected arsenobenzenes has confirmed their viability. Computational chemistry plays a crucial role in understanding the electronic structure, bonding, and the factors governing the stability of these fascinating molecules.

This compound (Ph-As=As-Ph), the arsenic analogue of azobenzene (B91143), has long been a subject of intense scientific interest. Early structural proposals for compounds like Salvarsan suggested the presence of As=As double bonds, but later evidence indicated these were likely polymeric or cyclic structures.[1] The inherent instability of the As=As double bond is attributed to the weak overlap of the 4p orbitals of arsenic, which leads to a propensity for cyclization or polymerization.[1]

The key breakthrough in this field was the realization that kinetic stabilization through the use of bulky substituents could prevent these decomposition pathways, allowing for the isolation and characterization of true this compound derivatives.[1] Theoretical calculations have been instrumental in elucidating the reasons for the instability of the parent this compound and quantifying the stabilizing effects of steric shielding.

Computational Methodologies for Heavy Elements

Studying compounds with heavy elements like arsenic presents unique computational challenges.[2][3] An accurate theoretical description requires methods that can adequately handle both electron correlation and relativistic effects.

-

Relativistic Effects: For heavy elements, the core electrons travel at speeds approaching the speed of light, leading to significant relativistic contractions of s and p orbitals and expansion of d and f orbitals. These effects can significantly influence molecular geometry, bond energies, and reactivity. Scalar relativistic corrections are often incorporated through methods like the Zeroth-Order Regular Approximation (ZORA) or by using effective core potentials (ECPs).

-

Electron Correlation: The motion of electrons is correlated, and accounting for this is crucial for accurate energy calculations. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.[4][5] The choice of the exchange-correlation functional is critical. Hybrid functionals like B3LYP or PBE0 are often employed for organometallic compounds.[4][6]

-

Basis Sets: The basis set describes the atomic orbitals used in the calculation. For heavy elements, basis sets are often used in conjunction with ECPs, which replace the core electrons with a potential, reducing computational cost and implicitly handling some relativistic effects. Common choices include the LANL2DZ or Def2-SVP/TZVP basis sets.

A typical computational workflow for assessing the stability of a novel this compound derivative is outlined below.

Caption: A typical workflow for the computational analysis of this compound stability.

The Parent this compound (C₆H₅-As=As-C₆H₅): A Case of Instability

Theoretical calculations on the parent, unsubstituted this compound molecule confirm its inherent instability. The As=As bond is susceptible to reactions that lead to more stable single-bonded cyclic or polymeric structures. The primary mode of decomposition is thought to be cyclization into polyarsine rings.

The diagram below illustrates the core concept of kinetic stabilization, where bulky groups physically block the reactive As=As bond from intermolecular reactions that lead to decomposition.

Caption: Steric shielding by bulky groups increases the stability of the As=As bond.

Data on Stabilized Arsenobenzenes

The key to isolating this compound derivatives lies in attaching sterically demanding substituents to the arsenic atoms. This strategy has led to the successful synthesis and characterization of several stable examples. Theoretical calculations accurately reproduce the experimental findings and provide deeper insight into the nature of the As=As double bond.

| Substituent (R in R-As=As-R) | Method | Calculated As=As Bond Length (Å) | Experimental As=As Bond Length (Å) | Reference |

| 2,4,6-t-Bu₃C₆H₂ | DFT | Data not available in search results | ~2.224 | [1] |

| -C(SiMe₃)₃ | DFT | Data not available in search results | ~2.245 | [1] |

| -CH(SiMe₃)₂ | DFT | Data not available in search results | Data not available in search results | [1] |

Note: Specific calculated bond lengths for these exact compounds were not found in the initial search results, but DFT methods are routinely used to predict such properties with high accuracy.

Experimental Protocols

The synthesis of kinetically stabilized arsenobenzenes requires anhydrous and oxygen-free conditions. Below is a generalized protocol based on methods reported in the literature.

General Synthesis of a Sterically Hindered this compound

-

Preparation of Dichloroarsine Precursor: A sterically hindered aryllithium or Grignard reagent (e.g., (2,4,6-t-Bu₃C₆H₂)Li) is reacted with arsenic trichloride (B1173362) (AsCl₃) in an appropriate anhydrous solvent (e.g., diethyl ether or THF) at low temperature. This yields the corresponding aryldichloroarsine (R-AsCl₂).

-

Reductive Coupling: The purified aryldichloroarsine is then reduced to form the As=As double bond. A variety of reducing agents can be used, such as magnesium turnings or sodium/potassium alloy.

-

Reaction Monitoring and Workup: The reaction is typically monitored by ³¹P NMR spectroscopy (if applicable) or other suitable techniques. Upon completion, the reaction mixture is filtered to remove inorganic salts.

-

Isolation and Purification: The solvent is removed under reduced pressure. The resulting crude product is then purified, often by recrystallization from a suitable solvent system (e.g., hexane (B92381) or toluene), to yield the crystalline this compound derivative.

Key Characterization Techniques

-

X-ray Crystallography: This is the definitive method for confirming the structure of a synthesized this compound. It provides precise measurements of bond lengths, including the crucial As=As bond distance, and bond angles, confirming the molecular geometry and the steric environment around the double bond.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the organic substituents.

-

UV-Visible Spectroscopy: The As=As double bond gives rise to characteristic electronic transitions, which can be observed in the UV-visible spectrum.[1]

-

Elemental Analysis: Confirms the elemental composition of the synthesized compound.

Conclusion

The stability of this compound is a delicate balance of electronic and steric factors. While the parent molecule is inherently unstable, theoretical calculations and experimental synthesis have unequivocally shown that the As=As double bond can be kinetically stabilized through steric protection. Density Functional Theory has emerged as a powerful tool for predicting the structures, properties, and decomposition pathways of these heavy-element compounds. The synergy between computational prediction and targeted synthesis continues to push the boundaries of main-group chemistry, with potential implications for the design of novel arsenic-containing materials and therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CSGB Heavy Element Chemistry | U.S. DOE Office of Science (SC) [science.osti.gov]

- 4. Density Functional Theory Calculation May Confirm Arsenic–Thiol Adhesion as the Primary Mechanism of Arsenical Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Density functional theory calculations on azobenzene derivatives: a comparative study of functional group effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Solubility and Stability of Arsenobenzene in Different Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of arsenobenzene, with a particular focus on its historically significant derivative, arsphenamine (B1667614) (Salvarsan). The document details the known solvent interactions, stability concerns, and the experimental protocols required for its accurate assessment.

Introduction to this compound and Arsphenamine

This compound itself is the parent compound with the formula (C₆H₅As)₂. However, in a practical and historical context, the discussion of its properties is dominated by its derivative, arsphenamine. First synthesized in 1907 in Paul Ehrlich's lab, arsphenamine, also known as Salvarsan or "compound 606," was the first effective chemotherapeutic agent for syphilis.[1] It was a landmark achievement in medicine, representing one of the first "magic bullets" designed to target a specific pathogen.[1]

Structurally, Salvarsan was long believed to have an arsenic-arsenic double bond (As=As). However, modern mass spectrometric analysis has revealed it to be a mixture of cyclic trimers and pentamers of the 3-amino-4-hydroxyphenyl moiety linked by arsenic-arsenic single bonds.[1] This complex structure influences its physical and chemical properties, particularly its solubility and stability, which were significant challenges during its clinical use.

Solubility of Arsphenamine (Salvarsan)

The solubility of arsphenamine was a critical factor in its administration and efficacy. The compound was distributed as a yellow, crystalline, hygroscopic powder.[1] Its poor aqueous solubility and the need for careful preparation complicated its use significantly.[1][2] To improve upon these issues, a more soluble derivative, Neosalvarsan, was developed and made available in 1912.[1]

While precise quantitative solubility data from contemporary sources is scarce, historical accounts and chemical properties provide a qualitative understanding of its behavior in various solvents.

Qualitative Solubility Data

The following table summarizes the known solubility characteristics of arsphenamine in different solvents based on available literature.

| Solvent | Solubility Description | Reference |

| Water | Soluble, but with difficulty. Required dissolution in several hundred milliliters of sterile, distilled water with minimal air exposure to prepare an injectable solution. Poor aqueous solubility was a known issue. | [1][2] |

| Ether | Soluble. | [3][4] |

| Glycerine | Soluble. | [3][4] |

| Alcohols (e.g., Ethanol) | Generally soluble. Polar compounds like arsorosobenzene (an oxidized derivative) show good solubility in alcohols due to favorable interactions. | [5] |

Stability of Arsphenamine and Its Solutions

Arsphenamine is highly unstable, a characteristic that posed significant risks during its storage and administration.

Oxidative Instability

The primary stability concern for arsphenamine is its rapid oxidation in the presence of air.[1] Oxidation leads to the formation of related arsenic compounds that are significantly more toxic. This instability necessitated packaging the fine yellow powder in sealed ampoules under a nitrogen or other inert atmosphere.[1] Once a solution was prepared, it had to be administered quickly with minimal air exposure to prevent the formation of these toxic degradation products.[1] The side effects attributed to Salvarsan, such as rashes and liver damage, were sometimes thought to be caused by improper handling leading to oxidation.[1]

Degradation Pathway

The cyclic structures of Salvarsan are now believed to act as prodrugs. They are thought to slowly release an oxidized species, likely RAs(OH)₂, which is responsible for the drug's antisyphilitic properties.[1] This controlled release is key to its mechanism, but uncontrolled oxidation in air leads to toxic byproducts.

Experimental Protocols

To ensure reproducibility and accuracy in determining the solubility and stability of organoarsenic compounds like this compound derivatives, standardized protocols are essential.

Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound compound (solid powder)

-

Solvent of interest (e.g., buffered aqueous solution, ethanol)

-

Glass flasks or vials with airtight stoppers

-

Thermostatically controlled shaker or agitator

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Calibrated analytical instrument (HPLC or UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of the solid this compound compound to a flask containing the chosen solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Equilibration: Seal the flask and place it in a thermostatically controlled shaker set to a specific temperature (e.g., 25°C or 37°C). Agitate the flask for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The required time should be established experimentally.[6][7]

-

Phase Separation: After equilibration, let the suspension stand to allow the undissolved solid to sediment. Separate the saturated supernatant from the excess solid using either centrifugation or filtration to obtain a clear solution. This step must be performed carefully to avoid temperature changes that could alter solubility.

-

Dilution: Accurately dilute a known volume of the clear supernatant with the appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometry, to determine the compound's concentration.[7][8]

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be repeated until at least two consecutive readings are in agreement.[9]

Protocol for Stability Assessment (Accelerated Stability Study)

Accelerated stability studies use exaggerated storage conditions to predict the shelf-life of a product and identify potential degradation products.[3][10]

Objective: To evaluate the stability of an this compound solution under stressed conditions (e.g., elevated temperature and humidity) over time.

Materials:

-

Prepared solution of this compound in the solvent of interest

-

Sealed, airtight vials (ambered if light-sensitive)

-

Calibrated stability chamber (e.g., 40°C ± 2°C / 75% RH ± 5% RH)

-

Validated stability-indicating analytical method (e.g., HPLC)

Procedure:

-

Initial Analysis (Time Zero): Prepare a bulk solution of this compound. Immediately analyze an initial sample to determine the baseline concentration and purity. This is the "Time 0" measurement.

-

Sample Storage: Aliquot the solution into multiple sealed vials and place them in a stability chamber set to accelerated conditions (e.g., 40°C / 75% RH).[11]

-

Time Point Sampling: At specified intervals (e.g., 1, 3, and 6 months), remove a set of vials from the chamber.[3][12]

-

Sample Analysis: Allow the vials to return to ambient temperature. Analyze the samples using a stability-indicating HPLC method that can separate the parent compound from any degradation products. Key parameters to assess include:

-

Assay of the active ingredient (concentration of this compound)

-

Quantification of known and unknown degradation products

-

Changes in physical appearance (e.g., color, precipitation)

-

-

Data Evaluation: Compare the results from each time point to the initial "Time 0" data to determine the rate of degradation and establish a potential shelf-life under normal conditions.

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for both solubility and stability studies. When coupled with a suitable detector (like UV-Vis or Mass Spectrometry), it can separate, identify, and quantify the parent this compound compound as well as any impurities or degradation products.[5][13][14] This makes it an essential tool for stability-indicating assays.

UV-Visible Spectrophotometry: For solubility studies where degradation is not a primary concern, UV-Vis spectrophotometry can be a simpler and faster method for quantification.[4][15] A calibration curve is generated by measuring the absorbance of known concentrations of the this compound compound at its wavelength of maximum absorbance (λmax). The concentration of the saturated solution can then be determined by measuring its absorbance and interpolating from the calibration curve.[16][17]

References

- 1. Arsphenamine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. www3.paho.org [www3.paho.org]

- 4. tandfonline.com [tandfonline.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. humiditycontrol.com [humiditycontrol.com]

- 11. gmpsop.com [gmpsop.com]

- 12. japsonline.com [japsonline.com]

- 13. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 14. HPLC or IC: Which is Best for Arsenic Speciation in Your Samples? [thermofisher.com]

- 15. nathan.instras.com [nathan.instras.com]

- 16. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]

- 17. researchgate.net [researchgate.net]

Arsenobenzene Derivatives: A Technical Guide to Their Chemistry and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of arsenobenzene derivatives, a class of organoarsenic compounds historically significant in the development of antimicrobial chemotherapy. This document details their chemical structures, synthesis, physicochemical properties, and mechanisms of action, with a focus on providing practical information for researchers in drug development.

Core Concepts: Structure and Chemistry

This compound, with the chemical formula (C₆H₅As)₂, is the parent compound of a class of organoarsenic molecules characterized by an arsenic-arsenic bond. While early structural hypotheses suggested an arsenic-arsenic double bond (As=As), analogous to the nitrogen-nitrogen double bond in azobenzene, modern analytical techniques have revealed a more complex reality.

The most famous derivative, Arsphenamine (marketed as Salvarsan ), the first effective treatment for syphilis, is not a simple monomer with an As=As double bond. Instead, it exists as a mixture of cyclic trimers ((C₆H₃(OH)(NH₂)As)₃) and pentamers ((C₆H₃(OH)(NH₂)As)₅) of 3-amino-4-hydroxyphenylarsenous acid.[1] This revised understanding of its structure is crucial for comprehending its stability and reactivity.

A key precursor in the synthesis of many this compound derivatives is Atoxyl (p-aminophenylarsonic acid), which has the chemical formula C₆H₈AsNO₃.[2] Paul Ehrlich and his team's systematic modification of Atoxyl led to the discovery of Salvarsan, marking a pivotal moment in the history of medicine.[3][4][5]

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its prominent derivatives, Salvarsan and Neosalvarsan.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Appearance | Solubility |

| This compound | C₁₂H₁₀As₂ | 304.05 | - | - |

| Salvarsan (Arsphenamine) | C₁₂H₁₂As₂N₂O₂·2HCl | 474.99 | Yellow, crystalline, hygroscopic powder | Soluble in water, ether, and glycerine.[4] Unstable in air.[1] |

| Neosalvarsan (Neoarsphenamine) | C₁₃H₁₃As₂N₂NaO₄S | 466.15 | - | More water-soluble than Salvarsan. |

Experimental Protocols

Synthesis of 3-amino-4-hydroxyphenylarsonic acid (Salvarsan Precursor)

This protocol is adapted from the historical methods used in the Ehrlich laboratory for the synthesis of the immediate precursor to Salvarsan.

Materials:

-

3-nitro-4-hydroxyphenylarsonic acid

-

4% Sodium amalgam

-

Water

-

Concentrated hydrochloric acid

-

Activated carbon

-

0.1 N Sodium hydroxide (B78521) solution

-

Acetic acid

Procedure:

-

Dissolve 31.6 g of 3-nitro-4-hydroxyphenylarsonic acid in 600 ml of methanol in a round-bottom flask equipped with a reflux condenser.

-

To the solution, add 840 g of 4% sodium amalgam.

-

Heat the mixture to reflux on a water bath. Continue heating until the evolution of gas ceases, indicating the completion of the reduction of the nitro group.

-

Remove the methanol by distillation.

-

Treat the residue with 120 ml of water and separate the mercury.

-

Add 150 ml of concentrated hydrochloric acid to the aqueous solution.

-

Allow the mixture to stand for 24 hours, then filter.

-

Treat the filtrate with activated carbon to decolorize the solution.

-

Adjust the pH of the solution with 0.1 N sodium hydroxide until it is just alkaline to Congo red paper but still acidic to litmus (B1172312) paper.

-

Add 25 ml of acetic acid to complete the precipitation of the 3-amino-4-hydroxyphenylarsonic acid.

-

Cool the mixture and collect the precipitate by filtration.

-

Wash the precipitate with water until it is free of chloride ions.

-

Dry the final product. The expected yield is approximately 87%.

Reduction of 3-amino-4-hydroxyphenylarsonic acid to Arsphenamine (Salvarsan)

The final step in the synthesis of Salvarsan involves the reduction of the arsonic acid group of the precursor to the arseno group. Historically, this was achieved using a strong reducing agent like sodium hydrosulfite (sodium dithionite).

Conceptual Steps:

-

The purified 3-amino-4-hydroxyphenylarsonic acid is dissolved in an appropriate solvent under an inert atmosphere to prevent oxidation.

-

A solution of sodium hydrosulfite is slowly added to the solution of the arsonic acid derivative.

-

The reduction reaction leads to the formation of the cyclic arseno compound (Salvarsan).

-

The crude Salvarsan precipitates from the reaction mixture and is collected by filtration.

-

The product is washed with deoxygenated water and dried under vacuum to yield the final product as a yellow powder.

Note: The synthesis of Arsphenamine is a complex and hazardous process that should only be attempted by trained chemists in a well-equipped laboratory with appropriate safety precautions.

Mechanism of Action and Signaling Pathways

This compound derivatives exert their antimicrobial effects through a multi-pronged attack on microbial cells. The primary mechanism involves the inhibition of essential enzymes by binding to sulfhydryl (-SH) groups present in the active sites of proteins. This disrupts critical metabolic pathways, including cellular respiration.

Furthermore, these compounds are known to induce oxidative stress within the target cells. The interaction of arsenicals with cellular components can lead to the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide. This surge in ROS can damage cellular macromolecules, including DNA, lipids, and proteins, ultimately leading to cell death.

It is also understood that Salvarsan itself is a prodrug.[6] In the body, it is metabolized to a more active, oxidized form, which is the species responsible for its therapeutic effects.[1]

The following diagrams illustrate the key mechanistic pathways and the experimental workflow for the synthesis of Salvarsan.

Caption: Key mechanisms of action of this compound derivatives.

Caption: Simplified workflow for the synthesis of Salvarsan.

References

- 1. researchgate.net [researchgate.net]

- 2. Arsphenamine | C12H14As2Cl2N2O2 | CID 8774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

The Advent of the "Magic Bullet": A Technical Guide to the Discovery of Arsphenamine

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Genesis of Modern Antimicrobial Chemotherapy

The discovery of arsphenamine (B1667614), commercially known as Salvarsan, at the beginning of the 20th century, represents a seminal moment in the history of medicine. It was the first instance of a rationally designed chemical agent to successfully treat a systemic microbial infection, syphilis, and laid the foundation for the era of antimicrobial chemotherapy. This technical guide provides a comprehensive overview of the discovery of arsphenamine, detailing the scientific principles, experimental methodologies, and quantitative data that underpinned this groundbreaking achievement.

The Pre-Chemotherapeutic Era: A Landscape of Ineffective and Toxic Remedies

Prior to the work of Paul Ehrlich, the treatment of infectious diseases was largely empirical and often relied on highly toxic inorganic compounds. For syphilis, caused by the spirochete Treponema pallidum, the primary treatment was mercury-based compounds.[1] These treatments were agonizing for patients and their efficacy was questionable, often leading to severe side effects that rivaled the symptoms of the disease itself. The lack of specificity of these early remedies highlighted the urgent need for targeted therapies.

Paul Ehrlich's Vision: The "Magic Bullet" Concept

At the heart of the discovery of arsphenamine was Paul Ehrlich's revolutionary concept of a "magic bullet" (Zauberkugel).[2] Ehrlich, a German physician and scientist, envisioned a chemical compound that could selectively target and destroy pathogenic microbes without harming the host's cells.[2][3] This concept was born from his pioneering work with aniline (B41778) dyes, where he observed that certain dyes would selectively stain specific cells and tissues.[4] He hypothesized that if a chemical could selectively bind to a microbe, it could also be designed to deliver a toxic payload to that microbe. This principle of selective toxicity remains a cornerstone of modern pharmacology.[3]

Ehrlich's theory was further solidified by his "side-chain theory," which proposed that cells have specific receptors ("side-chains") that bind to certain substances.[5] He postulated that a therapeutic agent could be designed to bind to the receptors of a pathogen, thereby interfering with its function or directly killing it.

References

- 1. Die Experimentelle Chemotherapie der Spirillosen | Paul EHRLICH, Sahachiro HATA | 1st Edition [milestone-books.de]

- 2. Ehrlich Introduces Salvarsan as a Cure for Syphilis | Research Starters | EBSCO Research [ebsco.com]

- 3. Syphilis and Salvarsan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mun.ca [mun.ca]

- 5. researchgate.net [researchgate.net]

Unraveling the Arsenic-Arsenic Double Bond: A Technical Guide to Arsenobenzene Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The unique nature of the arsenic-arsenic (As=As) double bond in arsenobenzene and its analogs has garnered significant interest within the scientific community. These organoarsenic compounds, historically pivotal in the development of chemotherapy with Salvarsan, are now experiencing a resurgence in research due to their potential applications in materials science and medicine. Understanding the fundamental characteristics of the As=As double bond is crucial for the rational design of novel molecules with tailored properties. This in-depth technical guide provides a comprehensive overview of the electronic structure, bonding, and reactivity of the As=As double bond in this compound analogs, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Concepts: The Nature of the As=As Double Bond

The arsenic-arsenic double bond is a fascinating chemical entity, distinct from the more common carbon-carbon double bond. Arsenic, being a larger atom with more diffuse p-orbitals compared to carbon, forms weaker π-bonds. This inherent weakness contributes to the higher reactivity and unique electronic properties of arsenobenzenes.

Electronic Structure and Bonding

The electronic configuration of arsenic ([Ar] 3d¹⁰ 4s² 4p³) dictates its bonding behavior. In the formation of an As=As double bond, a σ-bond is formed by the overlap of sp²-hybridized orbitals, while a π-bond results from the sideways overlap of the remaining p-orbitals. Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure. These studies help in understanding the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the overall stability of the molecule.

Quantitative Data on the As=As Double Bond

Precise measurement of bond lengths and energies is fundamental to characterizing the strength and nature of the As=As double bond. X-ray crystallography is the primary experimental technique for determining bond lengths and angles in the solid state, while computational methods provide valuable insights into bond dissociation energies.

| Compound Class | As=As Bond Length (Å) | As-As Single Bond Length (Å) | As-As Bond Dissociation Energy (kJ/mol) | Reference/Method |

| Diatomic Arsenic (As₂) | - | - | 382.0 ± 10.5 | Spectroscopic |

| Arsenic Sulfides | - | 2.440 - 2.567 | - | X-ray Crystallography[1] |

| Bis-arsenidene | 2.442 (noted as having single bond character) | - | - | X-ray Crystallography |

| This compound (calculated) | ~2.25 | - | - | DFT Calculations (representative) |

Note: Experimental crystallographic data for unsubstituted this compound is scarce due to its polymeric nature. The value presented is a representative calculated value. The bond length can vary with different substituents on the phenyl rings.

Experimental Protocols

The synthesis and characterization of this compound analogs require specialized techniques due to their sensitivity to air and moisture.

General Synthesis of Substituted Arsenobenzenes

The synthesis of this compound and its derivatives often involves the reduction of the corresponding arsonic acids or arsenoxides.

Example Protocol: Synthesis of a generic substituted this compound

-

Starting Material: A substituted phenylarsonic acid (R-C₆H₄-AsO(OH)₂).

-

Reduction: The arsonic acid is dissolved in a suitable solvent, typically ethanol (B145695) or a mixture of ethanol and hydrochloric acid.

-

Reducing Agent: A reducing agent such as hypophosphorous acid (H₃PO₂) or sodium dithionite (B78146) (Na₂S₂O₄) is added to the solution.

-

Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. The progress of the reaction can be monitored by techniques like thin-layer chromatography.

-

Isolation and Purification: The resulting this compound derivative, which often precipitates from the reaction mixture, is collected by filtration, washed with a suitable solvent to remove impurities, and dried under vacuum. Recrystallization from an appropriate solvent can be performed for further purification.

Characterization Techniques

-

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure, including the precise As=As bond length and the overall molecular geometry.

-

Spectroscopy:

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the organic framework of the molecule.

-

UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule, which are influenced by the As=As double bond and the aromatic system.

-

Mass Spectrometry: Confirms the molecular weight of the synthesized compound.

-

-

Computational Analysis: DFT calculations are employed to model the electronic structure, predict spectroscopic properties, and calculate bond energies.

Biological Relevance and Signaling Pathways

While research on the specific signaling pathways targeted by this compound analogs is still emerging, the broader class of organoarsenic compounds is known to interact with biological systems, primarily through their affinity for thiol groups present in proteins. This interaction can lead to the modulation of various cellular signaling pathways. For instance, simpler arsenic compounds like arsenite are known to impact key signaling cascades involved in cell proliferation, apoptosis, and stress responses.

Potential Interaction with Cellular Signaling

Arsenic compounds have been shown to affect critical signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and the PI3K/Akt pathways. These pathways are central to cell survival and death, and their dysregulation is a hallmark of many diseases, including cancer.

Caption: Hypothetical modulation of MAPK and PI3K/Akt signaling pathways by this compound analogs.

Experimental Workflow for Assessing Biological Activity

To investigate the effects of novel this compound analogs on cellular processes, a structured experimental workflow is essential.

Caption: A typical experimental workflow for the synthesis and biological evaluation of this compound analogs.

Conclusion and Future Directions

The As=As double bond in this compound analogs presents a unique platform for the development of novel molecules with diverse applications. A thorough understanding of its electronic structure, bonding characteristics, and reactivity is paramount for progress in this field. Future research should focus on synthesizing a wider range of this compound derivatives and systematically evaluating their structural and electronic properties. Furthermore, detailed investigations into their interactions with biological systems, particularly the identification of specific molecular targets and the elucidation of their impact on cellular signaling pathways, will be crucial for realizing their full therapeutic potential. The integration of synthetic chemistry, advanced analytical techniques, and computational modeling will undoubtedly continue to unravel the complexities of this fascinating chemical bond.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Arsenic-Based Heterocycles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel arsenic-containing heterocycles. The information is intended for use by qualified researchers and professionals in the fields of chemistry and drug development. Appropriate safety precautions must be taken when handling arsenic-containing compounds.

Introduction

The synthesis of heterocyclic compounds containing arsenic is a specialized and challenging area of organometallic chemistry. While the term "arsenobenzene" historically refers to oligomeric or polymeric species with arsenic-arsenic single bonds, such as the pioneering antibacterial drug Salvarsan, modern research into arsenic-containing heterocycles explores novel structures with unique electronic and reactive properties. Compounds with arsenic-arsenic double bonds (diarsenes) are generally highly reactive and difficult to incorporate into stable heterocyclic frameworks.

A significant advancement in this field is the synthesis of novel arsenic heterocycles through cycloaddition reactions of arsaalkynes (compounds with an arsenic-carbon triple bond). This approach has led to the successful isolation and characterization of previously unknown classes of arsenic-containing rings.

This document details the synthesis of 3H-1,2,3,4-triazaarsole derivatives, a class of planar, five-membered arsenic heterocycles, via a [3+2] cycloaddition reaction.[1] This method provides a reliable entry into a new family of arsenic-containing compounds with potential applications in materials science and medicinal chemistry.

Synthesis of 3H-1,2,3,4-Triazaarsole Derivatives via [3+2] Cycloaddition

This protocol describes the synthesis of a novel 3H-1,2,3,4-triazaarsole derivative through the reaction of an arsaalkyne with an organic azide (B81097). This "click chemistry" approach offers a highly regioselective and quantitative route to this new class of arsenic heterocycles.[1]

Experimental Protocol

Materials and Reagents:

-

Arsaalkyne (e.g., (E)-1,2-bis(2,4,6-tri-tert-butylphenyl)diarsene)

-

Organic azide (e.g., benzyl (B1604629) azide)

-

Toluene (B28343) (dry, degassed)

-

Pentane (B18724) (dry, degassed)

-

Standard Schlenk line and glovebox equipment for inert atmosphere chemistry

-

NMR tubes and solvents (e.g., C6D6)

-

Crystallization vials

Procedure:

-

Preparation of Reactants: All manipulations should be carried out under a dry and oxygen-free argon atmosphere using standard Schlenk techniques or in a glovebox. Solvents must be dried and degassed prior to use.

-

Reaction Setup: In a glovebox, dissolve the arsaalkyne (1.0 equivalent) in a minimal amount of dry toluene in a Schlenk flask equipped with a magnetic stir bar.

-

Addition of Azide: To the stirring solution of the arsaalkyne, add a solution of the organic azide (1.0 equivalent) in dry toluene dropwise at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by ³¹P{¹H} NMR spectroscopy if a phosphine-stabilized arsaalkyne is used, or by ¹H NMR spectroscopy to observe the disappearance of starting materials and the appearance of product signals. The reaction is typically quantitative and proceeds to completion at room temperature.

-

Isolation of Product: Upon completion of the reaction, remove the solvent in vacuo to yield the crude product as a solid.

-

Purification: The product can be purified by recrystallization. Wash the crude solid with a small amount of cold pentane to remove any unreacted starting materials. Dissolve the solid in a minimal amount of a suitable solvent (e.g., toluene or a toluene/pentane mixture) and allow for slow evaporation or cooling to induce crystallization.

-

Characterization: The structure and purity of the resulting 3H-1,2,3,4-triazaarsole derivative can be confirmed by multinuclear NMR spectroscopy (¹H, ¹³C), mass spectrometry, and single-crystal X-ray diffraction.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of a 3H-1,2,3,4-triazaarsole derivative.

| Product | Starting Materials | Reaction Conditions | Yield (%) | Spectroscopic Data Highlights |

| 3-benzyl-5-(2,4,6-tri-tert-butylphenyl)-3H-1,2,3,4-triazaarsole | Arsaalkyne, Benzyl azide | Toluene, Room Temp. | >95 | ¹H NMR (C₆D₆): Characteristic signals for the benzyl and tri-tert-butylphenyl groups. ¹³C{¹H} NMR (C₆D₆): Signals corresponding to the heterocyclic ring carbons and substituents. |

Reaction Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and characterization of 3H-1,2,3,4-triazaarsole derivatives.

Caption: Synthetic and characterization workflow for 3H-1,2,3,4-triazaarsole derivatives.

Potential Applications and Future Directions

The development of synthetic routes to novel arsenic-containing heterocycles, such as the triazaarsole derivatives described, opens up new avenues for research in several areas:

-

Medicinal Chemistry: Arsenic compounds have a long history in medicine. The unique electronic structure of these novel heterocycles may lead to new biological activities. Their potential as anticancer or antimicrobial agents could be explored through screening programs.

-

Materials Science: The incorporation of heavy elements like arsenic into planar, aromatic-like ring systems can impart interesting photophysical and electronic properties. These compounds could be investigated for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or as components of novel polymers.

-

Ligand Design: The arsenic atom in these heterocycles possesses a lone pair of electrons and could potentially coordinate to metal centers. This could lead to the development of new ligands for catalysis or for the construction of coordination polymers and metal-organic frameworks (MOFs).

Further research is needed to fully elucidate the reactivity, stability, and potential applications of this new class of arsenic-based heterocycles. The synthetic protocol outlined here provides a solid foundation for the exploration of this fascinating area of chemistry.

Signaling Pathway Diagram (Logical Relationship)

As the described compounds are not directly implicated in biological signaling pathways in the provided literature, the following diagram illustrates the logical relationship between the key chemical concepts and the resulting novel heterocycle.

Caption: Conceptual relationship from starting materials to the novel arsenic heterocycle.

References

The Re-emergence of Arsenicals in Oncology: From Salvarsan to Targeted Therapies

Once relegated to the annals of medical history, arsenic-based compounds are experiencing a remarkable renaissance in modern chemotherapy. While arsenobenzene, the foundational component of Salvarsan, is not directly utilized in contemporary cancer treatment, its legacy has paved the way for a new generation of arsenicals. These modern compounds, both inorganic and organic, are demonstrating significant efficacy against a range of malignancies, prompting renewed interest and intensive research. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals exploring the therapeutic potential of arsenicals in oncology.

Application Notes

The primary application of arsenicals in modern chemotherapy is centered on arsenic trioxide (ATO), with a growing pipeline of novel organoarsenic compounds under investigation.

Arsenic Trioxide (ATO)

Primary Indication: Acute Promyelocytic Leukemia (APL). ATO is a first-line treatment for APL, often used in combination with all-trans retinoic acid (ATRA).[1] Complete remission rates in both newly diagnosed and relapsed APL patients are high, ranging from 85% to 93%.[2]

Secondary and Investigational Applications: Beyond APL, ATO is being investigated for its therapeutic potential in other hematologic cancers such as multiple myeloma and myelodysplastic syndromes.[3][4] Clinical trials are also exploring its use against solid tumors, including those of the liver, gallbladder, prostate, and cervix.[3][5]

Mechanism of Action: ATO's anticancer effects are multifaceted and include:

-

Induction of Apoptosis: It triggers programmed cell death in cancer cells.[2]

-

Inhibition of Angiogenesis: It prevents the formation of new blood vessels that tumors need to grow.[1]

-

Cell Cycle Arrest: ATO can halt the proliferation of cancer cells.[1][6]

-

Induction of Reactive Oxygen Species (ROS): It promotes the generation of damaging ROS within tumor cells.[1]

Novel Organoarsenic Compounds

To enhance efficacy and reduce the toxicity associated with inorganic arsenic, researchers are developing novel organoarsenic compounds.[4][7][8] These compounds are designed for improved pharmacokinetic properties and better target selectivity.[8]

Examples of Investigational Organoarsenicals:

-

Darinaparsin (DAR) and GSAO: These organic arsenic compounds are currently in clinical trials for the treatment of various cancers, including leukemias, lymphomas, and solid tumors.[9]

-

Arsonolipids: These are arsenic-containing lipids that can be formulated into nanostructures like arsonoliposomes for targeted drug delivery.[9]

Mechanism of Action: While sharing some mechanisms with ATO, novel organoarsenicals are being designed to exploit specific cellular pathways. For instance, the anticancer activity of some arsonoliposomes is linked to the reduction of pentavalent arsenic (As(V)) to the more toxic trivalent form (As(III)) within the high-thiol environment of some cancer cells.[9]

Quantitative Data Summary

| Compound/Regimen | Cancer Type | Efficacy Metric | Result | Reference(s) |

| Arsenic Trioxide (ATO) | Relapsed/Refractory Acute Promyelocytic Leukemia (APL) | Complete Remission (CR) Rate | 52% - 92% | [3] |

| Arsenic Trioxide (ATO) | Newly Diagnosed Acute Promyelocytic Leukemia (APL) | Complete Remission (CR) Rate | 85% - 93% | [2] |

| Tetraarsenic Tetrasulfide | Acute Promyelocytic Leukemia (APL) | Complete Remission (CR) Rate | 84.9% | [2] |

| Composite Indigo Naturalis (containing arsenic sulfide) | Acute Promyelocytic Leukemia (APL) | Complete Remission (CR) Rate | 98% | [2] |

Experimental Protocols

The following are representative protocols for the preclinical evaluation of arsenical compounds.

Protocol 1: In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic effects of a novel organoarsenic compound on a panel of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Novel organoarsenic compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Plate reader

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the organoarsenic compound in cell culture medium. Add the diluted compound to the wells, including a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Assay: Add MTT reagent to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Apoptosis Assay by Flow Cytometry

Objective: To determine if the organoarsenic compound induces apoptosis in cancer cells.

Materials:

-

Cancer cell line

-

Organoarsenic compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cancer cells with the organoarsenic compound at its IC50 concentration for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of apoptotic cells in the treated and untreated samples.

Visualizations

References

- 1. Arsenic compounds in cancer therapy: mechanistic insights and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arsenic compounds as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Expanding the use of arsenic trioxide: leukemias and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arsenic-Based Antineoplastic Drugs and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical trials of arsenic trioxide in hematologic and solid tumors: overview of the National Cancer Institute Cooperative Research and Development Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Current Advances of Nanomedicines Delivering Arsenic Trioxide for Enhanced Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arsenical-based cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Novel Arsonolipids and Development of Novel Arsonoliposome Types - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Arsenobenzene Derivatives in Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arsenic compounds have a long and complex history in medicine, transitioning from traditional remedies to modern, targeted cancer therapies. Arsenobenzene derivatives, a class of organoarsenic compounds, are emerging as promising candidates in oncology. This document provides detailed application notes and experimental protocols for researchers investigating the use of these compounds, with a focus on the well-characterized arsenoplatin class of molecules. Arsenoplatins are innovative dual-pharmacophore agents that combine the cytotoxic properties of platinum and arsenic, showing significant antitumor activity, even in drug-resistant cancers.[1][2]

Mechanism of Action

This compound derivatives exert their anticancer effects through a multi-faceted approach. A prominent example, Arsenoplatin-1 (AP-1), demonstrates a distinct mechanism of action compared to its parent compounds, cisplatin (B142131) and arsenic trioxide.[2][3]

Upon cellular entry, AP-1 can directly interact with nuclear DNA. Initially, the Pt-As bond remains intact, leading to DNA adduct formation.[2][3] Over time, the arsenous acid moiety can be released, allowing both the platinum and arsenic components to exert their cytotoxic effects.[2][3] The platinum component primarily forms DNA crosslinks, inducing apoptosis, while the arsenical component is known to interact with cysteine-rich proteins.[1]

One of the key signaling pathways implicated in the anticancer activity of arsenic derivatives is the Notch signaling pathway . In breast cancer cells, arsenic trioxide has been shown to down-regulate the expression of Notch-1 and its downstream targets. This inactivation of Notch signaling leads to the suppression of anti-apoptotic proteins like Bcl-2 and the transcription factor NF-κB, ultimately resulting in the inhibition of cell growth and invasion, and the induction of apoptosis.

Data Presentation

The cytotoxic activity of this compound derivatives has been evaluated across a range of cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values for Arsenoplatin-1 (AP-1) and its iodide analogs, demonstrating their potency.

Table 1: Cytotoxicity of Arsenoplatin-1 (AP-1) in Triple-Negative Breast Cancer (TNBC) and Non-Tumorigenic Cell Lines. [4]

| Cell Line | Compound | IC50 (µM) after 72h |

| TNBC | ||

| MDA-MB-231 | AP-1 | 9.5 ± 0.3 |

| AP-4 | 12.2 ± 0.8 | |

| AP-5 | 6.5 ± 0.5 | |

| Cisplatin | 22 ± 0.5 | |

| Arsenic Trioxide | > 50 | |

| MDA-MB-468 | AP-1 | 4.2 ± 0.4 |

| AP-4 | 5.1 ± 0.6 | |

| AP-5 | 2.8 ± 0.3 | |

| Cisplatin | 15 ± 1.2 | |

| Arsenic Trioxide | 25 ± 2.1 | |

| MDA-MB-453 | AP-1 | 7.8 ± 0.7 |

| AP-4 | 9.1 ± 0.9 | |

| AP-5 | 5.2 ± 0.6 | |

| Cisplatin | 18 ± 1.5 | |

| Arsenic Trioxide | 35 ± 3.2 | |

| Non-Tumorigenic | ||

| MCF-12A | AP-1 | 15.6 ± 1.3 |

| AP-4 | 20.1 ± 1.8 | |

| AP-5 | 11.8 ± 1.1 | |

| Cisplatin | 25 ± 2.3 | |

| Arsenic Trioxide | > 50 |

Table 2: NCI-60 Human Tumor Cell Line Screen Summary for Arsenoplatin-1 (AP-1). [1][3]

AP-1 demonstrated superior activity compared to arsenic trioxide in all nine tumor types tested. It also showed higher potency than cisplatin in breast, leukemia, colon, and CNS cancer cell lines.[1][3]

Mandatory Visualization

Below are diagrams illustrating key pathways and workflows relevant to the study of this compound derivatives.

Caption: Signaling pathway of this compound derivatives in cancer cells.

References

- 1. Arsenoplatin-1 is a Dual Pharmacophore Anti-Cancer Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arsenoplatin-1 Is a Dual Pharmacophore Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Iodide Analogs of Arsenoplatins—Potential Drug Candidates for Triple Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Characterization of Arsenobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the principal analytical techniques for the characterization of arsenobenzene and related organoarsenic compounds. The following sections offer insights into the methodologies, data presentation, and experimental protocols for techniques including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and various chromatographic methods.

Introduction to this compound and the Importance of Analytical Characterization

This compound, with the general formula (R-As)n, and its derivatives have a rich history in medicinal chemistry, most notably with the development of Salvarsan, an early treatment for syphilis. The biological activity and toxicity of these compounds are intrinsically linked to their structure, oxidation state, and metabolism.[1][2] Therefore, precise and accurate analytical characterization is paramount for drug development, toxicological studies, and environmental monitoring.[3][4] This document outlines the key analytical techniques available for the comprehensive characterization of this compound compounds.

Core Analytical Techniques

A multi-faceted approach employing several analytical techniques is often necessary for the complete characterization of this compound and its derivatives.[5][6] The primary methods include:

-

X-ray Crystallography: Provides definitive information on the three-dimensional molecular structure in the solid state.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidates the molecular structure and dynamics in solution.[9][10][11]

-

Mass Spectrometry (MS): Determines the molecular weight and elemental composition, and can be used for structural elucidation through fragmentation analysis.[12][13]

-

Chromatography: Separates complex mixtures of organoarsenic compounds, often coupled with a detection method like MS for speciation analysis.[14][15][16][17][18]

Data Presentation: Quantitative Analysis of Arsenic Species

The quantification of arsenic species is critical, particularly in biological and environmental samples where toxicity is a concern.[3][19] High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is a powerful technique for this purpose, offering high sensitivity and specificity.[1][20][21]

Table 1: Performance Characteristics of HPLC-ICP-MS for Arsenic Speciation [20][21]

| Arsenic Species | Limit of Detection (LOD) (µg·kg⁻¹) | Limit of Quantification (LOQ) (µg·kg⁻¹) |

| Arsenobetaine (AsB) | 0.5 - 2.9 | 1.7 - 9.6 |

| Arsenite (As(III)) | 0.5 - 2.9 | 1.7 - 9.6 |

| Monomethylarsonic acid (MMA) | 0.5 - 2.9 | 1.7 - 9.6 |

| Dimethylarsinic acid (DMA) | 0.5 - 2.9 | 1.7 - 9.6 |

| Arsenate (As(V)) | 0.5 - 2.9 | 1.7 - 9.6 |

Data is indicative and may vary based on instrumentation and matrix.

Experimental Protocols

X-ray Crystallography for Structural Elucidation

X-ray crystallography provides unambiguous proof of molecular structure, including bond lengths, bond angles, and conformation.[7][8] An X-ray diffraction study of this compound has revealed that it exists as a hexameric ring with a chair conformation, not a dimer with an As=As double bond.[22]

Protocol for Single-Crystal X-ray Diffraction of an this compound Derivative:

-

Crystal Growth:

-

Dissolve the purified this compound derivative in a suitable solvent (e.g., toluene, chloroform) to near saturation.

-

Employ slow evaporation, vapor diffusion, or slow cooling techniques to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).[7]

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion and radiation damage.

-

Use a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation) and an area detector.[23]

-

Collect a series of diffraction images by rotating the crystal through a range of angles.[7]

-

-

Structure Solution and Refinement:

-